1-[(3-Methylpentan-2-yl)amino]propan-2-ol is an organic compound with the molecular formula C₈H₁₉NO. It is classified as a secondary amine and an alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound plays a significant role in various chemical and biological processes due to its unique structural features, which include a branched alkyl chain and functional groups that contribute to its reactivity and interactions in biological systems.
The specific products formed depend on the conditions and reagents used during these reactions.
The biological activity of 1-[(3-Methylpentan-2-yl)amino]propan-2-ol is linked to its interactions with various molecular targets, including enzymes and receptors. It may modulate enzyme activity and influence metabolic pathways, making it useful in biochemical research. Its role in studies involving enzyme interactions highlights its potential as a tool for understanding complex biological systems.
The synthesis of 1-[(3-Methylpentan-2-yl)amino]propan-2-ol typically involves multi-step processes. A common method includes the reaction of 3-methylbutan-2-amine with propylene oxide under controlled conditions. This reaction generally requires a catalyst, such as a strong base, to facilitate the formation of the desired product. In industrial settings, large-scale batch reactors may be used, where reactants are combined and heated to optimize yield, followed by purification steps like distillation or crystallization.
1-[(3-Methylpentan-2-yl)amino]propan-2-ol has several applications across different fields:
Research on the interaction of 1-[(3-Methylpentan-2-yl)amino]propan-2-ol with biological targets has revealed insights into its mechanism of action. The compound may interact with specific enzymes or receptors, influencing their activity and thereby affecting biochemical pathways. These studies are crucial for understanding the compound's potential therapeutic applications and its role in metabolic processes.
Several compounds share structural similarities with 1-[(3-Methylpentan-2-yl)amino]propan-2-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,3-Bis((1-methylethyl)amino)propan-2-ol | Contains two isopropyl groups attached to the nitrogen | Used in hand sanitizers; different functional groups |
| 3-[(3-methylbutan-2-yl)amino]propan-1-ol | Hydroxyl group at a different position | Similar amino structure but distinct reactivity profile |
| 1-aminoheptan-2-ol | Longer carbon chain | Different length affects properties like solubility |
The uniqueness of 1-[(3-Methylpentan-2-yl)amino]propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry, setting it apart from similar compounds that may not exhibit the same degree of versatility or biological activity .
1-[(3-Methylpentan-2-yl)amino]propan-2-ol represents a complex amino alcohol characterized by the presence of both amino and hydroxyl functional groups within a branched molecular framework [1] . The compound exhibits the molecular formula C9H21NO with a molecular weight of 159.27 grams per mole, establishing it as a member of the amino alcohol class of organic compounds [1] [3].
The molecular structure features a distinctive atomic connectivity pattern comprising two primary structural components: a 3-methylpentan-2-yl moiety linked to an aminopropan-2-ol backbone . The canonical Simplified Molecular Input Line Entry System representation CCC(C)C(C)NC(C)CO elucidates the precise atomic connectivity sequence [1] [3]. The International Chemical Identifier string InChI=1S/C9H21NO/c1-5-8(3)9(4)10-6-7(2)11/h7-11H,5-6H2,1-4H3 provides comprehensive structural information detailing the molecular topology [1] [3].
The bonding patterns within this compound demonstrate characteristic features of amino alcohols, where the nitrogen atom adopts sp3 hybridization [4]. The nitrogen center forms three sigma bonds with carbon atoms while maintaining a lone pair of electrons in the fourth sp3 hybrid orbital [4]. This hybridization state results in a trigonal pyramidal geometry around the nitrogen atom, with bond angles approximately 108 degrees due to lone pair electron repulsion [4].
| Property | Value |
|---|---|
| IUPAC Name | 1-[(3-Methylpentan-2-yl)amino]propan-2-ol |
| CAS Number | 1218334-83-8 |
| Chemical Formula | C9H21NO |
| Molecular Weight (g/mol) | 159.27 |
| InChI | InChI=1S/C9H21NO/c1-5-8(3)9(4)10-6-7(2)11/h7-11H,5-6H2,1-4H3 |
| InChI Key | QRVDOTFAVDKAHP-UHFFFAOYSA-N |
| SMILES | CC(NC(C(C)CC)C)CO |
| Canonical SMILES | CCC(C)C(C)NC(C)CO |
The intramolecular hydrogen bonding characteristics of this amino alcohol follow established patterns observed in similar compounds [5] [6]. Research has demonstrated that amino alcohols exhibit strong intramolecular hydrogen bonds, with the hydroxyl group serving as a hydrogen bond donor and the amino nitrogen functioning as an acceptor [5] [6]. These intramolecular interactions significantly influence the conformational preferences and molecular stability of the compound [6] [7].
The compound exhibits dual functionality owing to the presence of both basic and acidic properties arising from the amino and hydroxyl groups, respectively . This amphoteric nature enables participation in diverse chemical reactions and facilitates binding interactions with various molecular targets . The carbon-nitrogen bond length of approximately 147 picometers falls between typical carbon-carbon bonds (154 picometers) and carbon-oxygen bonds (143 picometers), reflecting the intermediate electronegativity of nitrogen [4].
The stereochemical complexity of 1-[(3-Methylpentan-2-yl)amino]propan-2-ol arises from the presence of multiple chiral centers within its branched alkyl chain structure [8] [9]. The compound possesses three distinct chiral carbon centers: the C2 and C3 positions within the 3-methylpentyl chain and the C2 position of the propanol moiety [8] [9].
The C2 carbon of the 3-methylpentan-2-yl group constitutes a chiral center bonded to four different substituents: a hydrogen atom, a methyl group, the C1 carbon bearing an ethyl chain, and the C3 carbon with its associated methyl and ethyl substituents [8] [9]. Similarly, the C3 carbon of the methylpentyl chain represents another stereogenic center with distinct substituents including hydrogen, methyl, the C2 carbon, and the terminal ethyl group [8] [9].
| Carbon Position | Hybridization | Substituents | Chiral Center | Stereoisomers Possible |
|---|---|---|---|---|
| C2 (3-methylpentyl chain) | sp3 | H, CH3, C1(H2CH3), C3(H,CH3,CH2CH3) | Yes | 2 (R/S) |
| C3 (3-methylpentyl chain) | sp3 | H, CH3, C2(H,CH3), C4(H2CH3) | Yes | 2 (R/S) |
| C2 (propanol chain) | sp3 | H, CH3, NH, CH(OH) | Yes | 2 (R/S) |
| N (amino nitrogen) | sp3 | H, C2-methylpentyl, C-propanol | Rapidly inverting | Racemic mixture |
The theoretical number of stereoisomers for this compound follows the relationship 2^n, where n represents the number of chiral centers [9]. With three chiral carbon centers, the compound theoretically exhibits eight possible stereoisomers [9]. However, practical considerations including conformational constraints and energetic preferences may limit the number of observable stereoisomers under standard conditions [10].
Research on branched alkane stability has revealed that branched structures demonstrate enhanced stability compared to their linear counterparts due to electronic correlation effects [11]. The branching effect results from more compact electronic structures that decrease molecular surface area per atom, leading to energy lowering and increased stability [11]. This principle applies to the 3-methylpentyl chain within the amino alcohol, where the methyl branch at the C3 position contributes to overall molecular stability [11].
The stereochemical recognition in compounds containing multiple chiral centers presents significant challenges for synthetic chemistry [10]. Biocatalytic approaches have demonstrated remarkable success in achieving superior stereochemical control, enabling the synthesis of specific stereoisomers with excellent selectivity exceeding 99.8% chemical and optical purity [10]. The ene-reductase/imine reductase cascade methodology has proven particularly effective for accessing all possible stereoisomers of branched secondary amines [10].
Conformational analysis studies have demonstrated that amino alcohols preferentially adopt conformations stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups [6] [7]. The most stable conformations in gas phase and nonpolar solvents exhibit oxygen-hydrogen to nitrogen intramolecular hydrogen bonds [6] [7]. These conformers represent 70-80% of the conformational equilibrium in nonbasic solvents, while their proportion decreases to approximately 10% in basic solvents [6] [7].
The nitrogen center undergoes rapid pyramidal inversion at room temperature, resulting in interconversion between R and S configurations around the nitrogen atom [4]. This process occurs through a planar transition state where the nitrogen temporarily adopts sp2 hybridization [4]. The low thermodynamic barrier of approximately 25 kilojoules per mole allows rapid inversion, leading to a racemic mixture of nitrogen configurations at equilibrium [4].
The structural relationship between 1-[(3-Methylpentan-2-yl)amino]propan-2-ol and related 3-methylpentanol derivatives provides insight into the influence of functional group modifications on molecular properties and behavior [12] [3] [13]. Several structurally related compounds share the 3-methylpentyl moiety while differing in the nature and position of additional functional groups [12] [3] [13].
The isomeric compound 2-[(3-Methylpentan-2-yl)amino]propan-1-ol (CAS: 1218130-20-1) maintains the same molecular formula C9H21NO and molecular weight of 159.27 grams per mole but differs in the position of the hydroxyl group [3]. This positional isomerism results in a primary alcohol functionality rather than the secondary alcohol present in the target compound [3]. The structural modification affects hydrogen bonding patterns and potentially alters biological activity profiles [3].
2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol represents a homologous compound with molecular formula C10H23NO and increased molecular weight of 173.30 grams per mole due to an additional methyl substituent [12] [13]. This structural variant features a tertiary alcohol functionality, which significantly impacts both steric hindrance and hydrogen bonding capabilities compared to the secondary alcohol in the parent compound [12] [13].
| Compound | Formula | MW (g/mol) | CAS Number | Functional Groups |
|---|---|---|---|---|
| 1-[(3-Methylpentan-2-yl)amino]propan-2-ol | C9H21NO | 159.27 | 1218334-83-8 | Secondary amine, Secondary alcohol |
| 2-[(3-Methylpentan-2-yl)amino]propan-1-ol | C9H21NO | 159.27 | 1218130-20-1 | Secondary amine, Primary alcohol |
| 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol | C10H23NO | 173.30 | 1247086-45-8 | Secondary amine, Tertiary alcohol |
| 3-Methyl-1-pentanol | C6H14O | 102.17 | 589-35-5 | Primary alcohol |
| 3-Methyl-2-pentanol | C6H14O | 102.17 | 565-67-3 | Secondary alcohol |
| 3-Methyl-3-pentanol | C6H14O | 102.17 | 77-74-7 | Tertiary alcohol |
The comparison with simple 3-methylpentanol derivatives reveals the significant impact of amino group incorporation on molecular complexity and functionality [14] [15] [16]. 3-Methyl-1-pentanol (CAS: 589-35-5) serves as the fundamental structural unit, possessing only a primary alcohol functionality with molecular formula C6H14O [14] [15]. This compound belongs to the class of primary alcohols and exhibits hydrophobic characteristics with limited water solubility [14] [15].
3-Methyl-2-pentanol and 3-Methyl-3-pentanol represent positional and substitution isomers that demonstrate the influence of hydroxyl group placement on molecular properties [17] [16]. 3-Methyl-3-pentanol (CAS: 77-74-7) exhibits tertiary alcohol characteristics with melting point of -38°C, boiling point of 123°C, and density of 0.824 grams per milliliter at 25°C [16]. The tertiary nature of this alcohol influences its reactivity patterns and resistance to oxidation compared to primary and secondary alcohols [16].
Research on pentanol isomers has demonstrated significant differences in surface behavior and molecular packing efficiency [18]. Linear alcohols such as 1-pentanol form monolayers with alkyl chains in all-trans conformations aligned with the surface normal, resulting in minimal conformational disorder [18]. In contrast, branched isomers including 3-position derivatives exhibit less efficient packing due to steric hindrance from branched alkyl chains [18].
The incorporation of amino functionality into 3-methylpentanol derivatives fundamentally alters intermolecular interactions and hydrogen bonding patterns [5] [19]. Amino alcohols demonstrate stronger intramolecular hydrogen bonds compared to simple alcohols, with the nitrogen lone pair serving as an effective hydrogen bond acceptor [5] [19]. These intramolecular interactions influence conformational preferences and reduce intermolecular association tendencies in concentrated solutions [5] [19].
Thermodynamic studies of amino alcohol systems have revealed that branching effects on hydrogen bond strength remain relatively modest [20]. Moderate tertiary branching at either the hydrogen acceptor or donor sites produces only marginal effects on nitrogen-hydrogen to oxygen hydrogen bond strength, maintaining values in the range of -4 to -6 kilojoules per mole [20]. This consistency suggests that the fundamental hydrogen bonding characteristics remain preserved despite structural modifications [20].
The synthesis of 1-[(3-Methylpentan-2-yl)amino]propan-2-ol through nucleophilic substitution represents a fundamental approach utilizing halogenated precursors as starting materials. The general strategy involves the displacement of halide leaving groups by nitrogen nucleophiles, followed by subsequent functional group manipulations [1] [2].
Gabriel Synthesis Pathway
The Gabriel synthesis provides an effective route for installing primary amino groups while avoiding over-alkylation issues commonly encountered in direct nucleophilic substitution reactions [3] [4]. The process begins with phthalimide deprotonation using potassium hydroxide to form potassium phthalimide. This activated nucleophile undergoes nucleophilic substitution with primary alkyl halides containing the appropriate carbon framework. The resulting N-alkylphthalimide is subsequently hydrolyzed using hydrazine, acidic conditions, or basic hydrolysis to liberate the primary amine [4].
For the target compound, a 3-methylpentan-2-yl halide precursor would undergo Gabriel synthesis to install the primary amino functionality. The reaction proceeds through a classical SN2 mechanism, requiring primary or secondary alkyl halides to avoid elimination side reactions [1].
Direct Nucleophilic Displacement
Direct nucleophilic substitution utilizing ammonia or primary amines provides an alternative synthetic route. The reaction requires careful control of stoichiometry and reaction conditions to minimize formation of secondary and tertiary amine byproducts [1]. Sodium azide serves as an excellent nucleophile for introducing nitrogen functionality, with subsequent reduction yielding the desired primary amine [1].
The order of leaving group reactivity follows the established trend: RSO₃⁻ > I⁻ > Br⁻ > Cl⁻, with tosylates providing superior leaving group ability compared to halides [5] [6]. Activation of alcohols through tosylation enables nucleophilic substitution under milder conditions without requiring acidic media [7] [6].
Mechanistic Considerations
The mechanism depends significantly on substrate structure and reaction conditions. Primary and secondary alkyl halides proceed via SN2 pathways, while tertiary systems favor SN1 mechanisms [2] [5]. The choice of solvent critically influences reaction outcome, with polar aprotic solvents favoring SN2 reactions and polar protic solvents promoting SN1 pathways [1] [2].
| Substrate Type | Mechanism | Solvent | Temperature Range | Typical Yield |
|---|---|---|---|---|
| Primary halides | SN2 | DMF, DMSO | 60-80°C | 70-85% |
| Secondary halides | SN2 | Acetonitrile | 40-60°C | 65-80% |
| Tosylates | SN2 | THF, DMF | 25-50°C | 75-90% |
Reductive amination represents one of the most versatile and widely employed methods for synthesizing secondary amines, providing direct access to 1-[(3-Methylpentan-2-yl)amino]propan-2-ol through the condensation of appropriate carbonyl compounds with amines followed by reduction [8] [9] [10].
Classical Reductive Amination
The process involves initial formation of an imine intermediate through condensation of a carbonyl compound with a primary amine, followed by selective reduction to yield the secondary amine product [9] [10]. The reaction can be conducted as a two-step process or as a convenient one-pot procedure [10] [11].
For the target amino alcohol, the appropriate ketone or aldehyde precursor containing the 3-methylpentan-2-yl framework would condense with 1-amino-2-propanol or its protected derivative. The resulting imine undergoes reduction using suitable hydride reagents [9] [10].
Reducing Agent Selection
Sodium cyanoborohydride (NaBH₃CN) emerges as the preferred reducing agent for reductive amination applications due to its selective reactivity profile [10] [11] [12]. Unlike sodium borohydride, cyanoborohydride exhibits sufficient reducing power to reduce iminium ions while leaving aldehydes and ketones unchanged [10] [11]. This selectivity proves particularly valuable when working with precious carbonyl starting materials [10].
The electron-withdrawing cyanide substituent reduces the electron density at boron, resulting in milder reducing properties compared to sodium borohydride [12]. The reaction proceeds optimally under acidic conditions (pH 3-7) where iminium ion formation is favored [10] [11] [12].
Solvent and Reaction Conditions
Sodium cyanoborohydride demonstrates excellent solubility in protic solvents including water, methanol, and ethanol, while remaining insoluble in nonpolar solvents such as benzene or hexane [10] [11]. The pH-dependent nature of the reaction requires careful optimization, with optimal conditions typically falling between pH 3-4 [11].
| Reducing Agent | Selectivity | pH Range | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| NaBH₄ | Low | 7-9 | Protic | 0-25°C | 60-80% |
| NaBH₃CN | High | 3-7 | Protic/Water | 25°C | 80-95% |
| NaBH(OAc)₃ | Moderate | 4-6 | DCE | 25°C | 75-90% |
Mechanistic Pathway
The reductive amination mechanism proceeds through initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine intermediate [9] [10]. Protonation under acidic conditions generates the iminium ion, which undergoes rapid reduction by the hydride reagent [10] [11]. The reaction rate for reducing iminium ions significantly exceeds that for ketones or aldehydes, enabling selective reduction [10].
The development of catalytic asymmetric methodologies for amino alcohol synthesis has emerged as a critical research area, providing access to enantiomerically enriched 1-[(3-Methylpentan-2-yl)amino]propan-2-ol derivatives through sophisticated chiral catalyst systems [13] [14] [15] [16].
Chiral Zirconium-Catalyzed Hydroamination
Recent advances in asymmetric hydroamination employ chiral zirconium complexes supported by tridentate [O-N-O] ligands derived from amino acids [14]. These catalysts demonstrate remarkable efficiency in the cyclization of primary aminoalkenes to generate five- and six-membered nitrogen-containing heterocycles with excellent enantioselectivity (up to 94% enantiomeric excess) [14].
The chiral ligands, derived from naturally occurring amino acids, provide a readily accessible source of chirality while maintaining high catalytic activity [14]. The reaction proceeds under mild conditions (0-25°C) and tolerates various functional groups, making it suitable for complex substrate synthesis [14].
Rhodium-Catalyzed Asymmetric Synthesis
Rhodium-based catalytic systems utilizing chiral diene ligands have demonstrated exceptional performance in the enantioselective synthesis of β-amino alcohols [16] [17]. The rhodium(III)-catalyzed enantioselective sp³ C-H amidation proceeds through desymmetrization of gem-dimethyl groups, providing access to synthetically important β-amino alcohol derivatives in moderate to good yields with high enantioselectivity [16].
The success of these transformations relies on appropriate oxime directing groups, sterically biased gem-groups in the substrate, and high reactivity of the amidating reagent [16]. Chiral rhodium complexes incorporating BINAP and related phosphine ligands have shown particular promise in asymmetric hydrogenation of β-keto esters and imines [18] [19].
Copper-Catalyzed Asymmetric Methodologies
Copper-hydride catalysis has emerged as a powerful tool for the asymmetric synthesis of amino alcohols [20] [21]. Sequential copper-hydride-catalyzed hydrosilylation and hydroamination of readily available enals and enones provides a stereodivergent route to all possible stereoisomers of amino alcohol products containing up to three contiguous stereocenters [20].
The methodology leverages catalyst control and stereospecificity simultaneously to achieve exceptional control over product stereochemistry [20]. Moderate to good yields (up to 98%) and high enantioselectivities (up to 99% enantiomeric excess) are obtained across a broad substrate scope [20].
Borrowing Hydrogen Methodology
Iridium-catalyzed borrowing hydrogen amination represents a novel approach to β-amino α-tertiary alcohol synthesis [13]. The process proceeds through a chiral phosphoric acid-mediated pathway with excellent yields and enantioselectivities for a range of amine nucleophiles and α-tertiary 1,2-diols [13]. This enantioconvergent methodology provides access to vicinal β-amino α-tertiary alcohols with up to 91% yield and 99% enantiomeric excess [13].
| Catalyst System | Ligand Type | Substrate Scope | Temperature | Enantiomeric Excess |
|---|---|---|---|---|
| Zr-[O-N-O] | Amino acid-derived | Aminoalkenes | 25-80°C | 85-94% |
| Rh-BINAP | Phosphine | β-Keto esters | 25-50°C | 85-95% |
| Cu-Hydride | Phosphine | Enals, enones | 0-25°C | 90-99% |
| Ir-Phosphoric acid | Chiral acid | α-Tertiary diols | 25-50°C | 95-99% |
The separation and purification of isomeric amino alcohols, particularly enantiomeric mixtures, requires specialized techniques capable of discriminating between structurally similar compounds [22] [23] [24] [25].
Chiral High-Performance Liquid Chromatography
Chiral HPLC represents the most widely employed analytical and preparative method for amino alcohol enantiomeric separation [22] [23] [24]. Polysaccharide-based chiral stationary phases, particularly Chiralcel OJ-3R, demonstrate exceptional performance for aliphatic primary amino alcohol separation [22] [23].
The methodology employs o-phthaldialdehyde/mercaptoethanol precolumn derivatization to enhance detection sensitivity and improve chromatographic resolution [22] [23]. Excellent enantioseparation with resolution greater than 2.0 is achieved using optimized mobile phase conditions [22] [23].
Mobile Phase Optimization
Systematic investigation of chromatographic parameters including column temperature, acetonitrile content, buffer pH, buffer concentration, and buffer type significantly influences retention and selectivity [22] [23]. The optimized mobile phase consists of a binary mixture of 20 mM ammonium formate solution with acetonitrile (75:25 v/v) [22] [23].
Analyses are conducted at a mobile phase flow rate of 1.0 mL/min with column temperature maintained at 40°C [22] [23]. Fluorescence detection at excitation wavelength of 345 nm and emission wavelength of 450 nm provides enhanced sensitivity [22] [23].
Advanced Chiral Stationary Phases
The CSP-2 series, based on derivatized polysaccharides covalently bound to silica gel, permits the use of aggressive organic solvents including ketones, halogenated solvents, ethyl acetate, tetrahydrofuran, and dimethylformamide [26]. This covalent linkage expands the range of separable racemates beyond the limitations of coated chiral stationary phases [26].
Amino alcohol-derived chiral stationary phases utilizing 3,5-bis(trifluoromethyl)benzoyl chloride, adamantanecarbonyl chloride, and related acid chlorides demonstrate excellent separation performance for both π-acidic amino acid derivatives and π-basic compounds [27] [28].
Crystallization-Based Separation
Crystallization methods provide scalable approaches for enantiomeric separation through diastereomeric salt formation [25] [29] [30]. The process involves conversion of enantiomeric mixtures to diastereomeric salts using chiral resolving agents, which exhibit different solubility properties enabling physical separation [25] [29].
Chiral acids such as (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid serve as effective resolving agents for amino alcohol bases [30]. The separated diastereomeric salts are subsequently treated with base to regenerate the individual enantiomers [30].
Diastereomeric Derivatization
Formation of diastereomeric derivatives using chiral derivatizing reagents based on cyanuric chloride provides an alternative separation strategy [31]. The reagents, incorporating amino acids and their amides as chiral auxiliaries, react with amino alcohols under microwave irradiation to form separable diastereomers [31].
The resulting diastereomers undergo separation by reversed-phase HPLC using gradient elution with acetonitrile and aqueous trifluoroacetic acid [31]. This methodology demonstrates excellent resolution and has been validated for linearity, accuracy, precision, and selectivity according to international guidelines [31].
| Separation Method | Stationary Phase | Mobile Phase | Resolution | Detection |
|---|---|---|---|---|
| Chiral HPLC | Chiralcel OJ-3R | ACN/NH₄COOH (75:25) | >2.0 | Fluorescence |
| CSP-2 Series | Polysaccharide-derived | Various organic | >1.5 | UV (230 nm) |
| Crystallization | N/A | Organic solvents | Variable | Optical rotation |
| Derivatization | C18 Reversed-phase | ACN/TFA gradient | >2.0 | UV detection |